alpha-Tocopheramine

Description

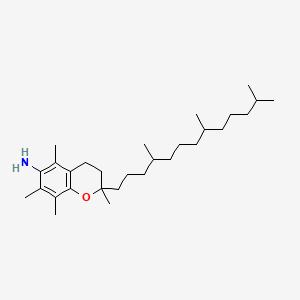

Structure

2D Structure

3D Structure

Properties

CAS No. |

7666-00-4 |

|---|---|

Molecular Formula |

C29H51NO |

Molecular Weight |

429.7 g/mol |

IUPAC Name |

2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-amine |

InChI |

InChI=1S/C29H51NO/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22H,9-19,30H2,1-8H3 |

InChI Key |

VHDHAAWAAIWBBG-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1N)C)C |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1N)C)C |

Synonyms |

alpha-Toc-amine alpha-tocopheramine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Alpha Tocopheramine

Established and Emerging Synthetic Routes to Alpha-Tocopheramine

The synthesis of this compound can be approached through various chemical strategies, primarily involving the construction of the functionalized chroman core or the direct modification of readily available tocopherols (B72186).

One of the fundamental approaches to synthesizing the tocopherol and, by extension, the tocopheramine framework, involves the construction of the chroman ring system from acyclic precursors. A common strategy is the condensation of a hydroquinone (B1673460) derivative with a suitable C20 isoprenoid side chain or a synthon thereof. For instance, trimethylhydroquinone (B50269) can be reacted with isophytol (B1199701) or phytol (B49457) in the presence of an acid catalyst to form the chroman ring of alpha-tocopherol (B171835). openochem.orgnih.gov This foundational structure can then be subjected to further functional group interconversions to yield this compound.

Another precursor-based method involves the use of 4-chromanone (B43037) derivatives. For example, a 4-chromanone trienol material can be reduced to form the corresponding tocopherol. openochem.org While direct catalytic hydrogenation of certain trimethyl-4-chromanone compounds may not yield alpha-tocopherol directly, leading instead to a saturated ketone, this highlights the importance of the specific intermediates and reaction conditions. openochem.org The synthesis of the chroman ring can also be achieved via intermediates such as 2-(sulphinylmethyl)chromans, which can be converted to key precursors for tocopherol synthesis. organic-chemistry.org These precursor-based methods offer flexibility in the introduction of various functional groups, including the amino group required for this compound, at different stages of the synthesis.

Table 1: Examples of Precursor-Based Synthetic Approaches

| Precursor Type | Key Reaction | Potential for this compound Synthesis | Reference |

|---|---|---|---|

| Hydroquinone and Isoprenoid | Acid-catalyzed condensation | Nitration of the hydroquinone prior to cyclization, followed by reduction. | openochem.orgnih.gov |

| 4-Chromanone Trienol | Reduction | Conversion of the resulting hydroxyl group to an amino group. | openochem.org |

| 2-(Sulphinylmethyl)chromans | Multi-step conversion to chroman-2-carbaldehyde | Reductive amination of the aldehyde intermediate. | organic-chemistry.org |

The direct conversion of the phenolic hydroxyl group of alpha-tocopherol to an amino group represents a more direct and potentially efficient route to this compound. While literature specifically detailing the direct amination of alpha-tocopherol is not abundant, general methodologies for the amination of phenols are well-established and applicable. These methods typically involve the activation of the C-O bond of the phenol (B47542) followed by nucleophilic substitution with an amine source.

Modern organic synthesis offers several powerful methods for the amination of phenols. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example. openochem.orgwikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide or triflate with an amine. While this would require prior conversion of the phenolic hydroxyl group of tocopherol to a halide or triflate, it provides a robust and general route.

More direct approaches for the amination of phenols have also been developed. Rhodium-catalyzed amination of phenols with amines has been reported, proceeding via a dehydrative condensation with water as the only byproduct. acs.orgresearchgate.net This method is advantageous due to its atom economy. Additionally, metal-free direct amination of phenols has been achieved using specific aminating reagents, offering an alternative that avoids transition metal catalysts. organic-chemistry.orgorganic-chemistry.org A patented method describes the preparation of aromatic primary amines from phenolic compounds using ammoniation reagents in the presence of a base, which involves the direct conversion of the phenolic hydroxyl to an amino group. google.com

Catalytic methods are instrumental in the efficient synthesis of the chroman framework of tocopherols and their analogues. Palladium-catalyzed reactions have been particularly successful in this regard. For instance, an enantioselective total synthesis of vitamin E has been developed employing a palladium-catalyzed domino Wacker-Heck reaction. google.comresearchgate.neteuropa.eu This strategy allows for the formation of the chiral chroman core and the simultaneous introduction of a portion of the side chain. Such catalytic domino reactions offer a high degree of efficiency by forming multiple bonds in a single operation.

The application of these catalytic strategies to the synthesis of this compound would involve either the use of an amino-substituted precursor in the catalytic cyclization step or the subsequent conversion of the phenolic product to the amine. The versatility of palladium catalysis also extends to cross-coupling reactions that could be used to introduce the amino group, as discussed in the previous section. The development of new ligands and catalytic systems continues to expand the scope and efficiency of these transformations.

Synthesis of Isotopically Labeled this compound for Mechanistic Tracing

Isotopically labeled compounds are invaluable tools for studying the metabolism, mechanism of action, and pharmacokinetics of biologically active molecules. The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) into its structure.

Methods for the isotopic labeling of tocopherols are well-documented and can be adapted for the synthesis of labeled this compound. For example, deuterated α-tocopherol and its metabolites have been synthesized via the deuteromethylation of δ-tocopherol. chemicalbook.com This approach introduces deuterium atoms at specific positions on the chroman ring. Similarly, ¹³C-labeled vitamin E has been synthesized starting from [1, 3-¹³C] acetone, which is used to build a portion of the side chain. organic-chemistry.org These labeled precursors can then be carried through the synthetic sequence to yield the corresponding isotopically labeled this compound. The availability of these labeled analogues is crucial for detailed biological and chemical studies.

Preparation and Chemical Modification of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with modified properties.

Modification of the amino group of this compound can lead to derivatives with altered chemical and physical properties. N-methylated derivatives of α-tocopheramine, including the N-methyl-, N,N-dimethyl-, and N,N,N-trimethylammonium derivatives, have been synthesized. organic-chemistry.org A green synthesis approach utilizes dimethyl carbonate as both a solvent and a methylating agent, with aluminum oxide as a reusable catalyst. organic-chemistry.org

The oxidation of the amino group leads to another class of derivatives. The monomeric N-oxidized derivatives of α-tocopheramine, including the hydroxylamine (B1172632), nitroso, and nitro derivatives, have been synthesized and analytically characterized. wikipedia.org The synthesis of the N-hydroxy-α-tocopheramine can be achieved by the reduction of the corresponding nitroso or nitro compounds. wikipedia.org For instance, the reduction of the nitro derivative with samarium(II) iodide (SmI₂) has been shown to give a high yield of the hydroxylamine. wikipedia.org These derivatives are important as standards for identifying the oxidation products of α-tocopheramine in various chemical and biological systems.

Table 2: Synthesized Derivatives of this compound

| Derivative Class | Specific Derivative | Synthetic Method Highlight | Reference |

|---|---|---|---|

| N-Methylated | N-methyl-α-tocopheramine | Methylation using dimethyl carbonate and aluminum oxide catalyst. | organic-chemistry.org |

| N,N-dimethyl-α-tocopheramine | |||

| N,N,N-trimethyl-α-tocopheramine (as ammonium (B1175870) salt) | |||

| N-Oxidized | N-hydroxy-α-tocopheramine | Reduction of the nitro derivative with SmI₂. | wikipedia.org |

| Nitroso-α-tocopheramine | Oxidation of α-tocopheramine. | ||

| Nitro-α-tocopheramine | Oxidation of α-tocopheramine. |

Conjugation with Succinate (B1194679) and Amide Linkers

The derivatization of the alpha-tocopherol scaffold is a well-established strategy for enhancing its biological activities. A prominent example is alpha-tocopheryl succinate, where succinic acid is attached to the hydroxyl group of alpha-tocopherol via an ester linkage. This modification has been extensively studied for its pro-apoptotic effects in cancer cells.

In the case of this compound, the primary amino group serves as a versatile handle for forming stable amide bonds. Research has explored the synthesis of various amides derived from this compound, which have demonstrated promising anticancer and pro-apoptotic activities. researchgate.net The synthesis of these amide-linked conjugates typically involves standard peptide coupling methods, where the amino group of this compound reacts with an activated carboxylic acid derivative. This approach allows for the linkage of various molecular entities, including succinate, to the tocopheramine backbone, thereby modifying its physicochemical and biological properties. While the succinate ester of tocopherol is common, the corresponding succinamic acid derivative of tocopheramine represents a key synthetic target, combining the chroman headgroup with a linker via a robust amide bond.

Elucidation of Spiro-Dimerization Pathways

A significant degradation and transformation pathway for this compound, particularly under oxidative conditions, is its conversion into a spiro-dimer. mdpi.comdntb.gov.ua This chromophoric degradation product has been identified as a major component when this compound is used as a stabilizer, for instance, in cellulose (B213188) spinning processes. mdpi.comresearchgate.net The elucidation of this pathway has been a subject of detailed mechanistic studies. mdpi.comnih.govresearchgate.net

The central mechanism for spiro-dimer formation is analogous to that of its parent compound, alpha-tocopherol, but with key differences. The pathway proceeds through a highly reactive and previously elusive intermediate known as an ortho-iminoquinone methide (o-IQM). mdpi.comnih.gov The formation of this intermediate involves a two-electron oxidation of this compound. mdpi.com Once formed, the o-IQM undergoes a rapid hetero-Diels-Alder dimerization reaction, where one o-IQM molecule acts as the diene and a second acts as the dienophile, yielding the stable spiro-dimer structure. nih.gov

Researchers have found that the formation of the o-IQM from this compound is more challenging compared to the generation of the corresponding ortho-quinone methide from alpha-tocopherol. mdpi.commdpi.com This is because the amino function allows for more alternative oxidative pathways, often leading to N-oxidized byproducts. mdpi.com However, a facile and sustainable one-pot synthesis has been developed to produce the spiro-dimer in quantitative yields. This optimized method avoids the formation of byproducts and facilitates the study of this unique dimeric structure. mdpi.com

Table 1: Optimized Conditions for the Synthesis of this compound Spiro-Dimer This table is interactive. You can sort and filter the data.

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Solvent | Dimethylcarbonate (dimcarb) | Green, recyclable solvent. | mdpi.com |

| Oxidant | H₂O₂–urea complex (2 eq.) | Solid, safe, and effective oxidant. | mdpi.com |

| Additive | Neutral alumina (B75360) (50 eq.) | Acts as a drying agent, trapping water to prevent quinone formation. | mdpi.commdpi.com |

| Temperature | 70 °C (for solvent removal) | Allows for easy solvent removal post-reaction. | mdpi.com |

| Yield | Quantitative | The optimized conditions prevent byproduct formation. | mdpi.commdpi.com |

Reaction Kinetics and Mechanistic Studies of this compound Transformations

The transformations of this compound, particularly under oxidative stress, have been the subject of mechanistic investigation to understand its degradation pathways and antioxidant function. Kinetic studies on the parent compound, alpha-tocopherol, have shown that its oxidative degradation often follows a first-order kinetic model, with reaction rates being highly dependent on conditions such as temperature. koreascience.kr Similar principles govern the reactivity of this compound, although its unique amino functionality introduces distinct reaction pathways.

Investigation of Oxidative Deamination and Resulting Products

Oxidative deamination is a fundamental chemical transformation wherein an amine-containing compound is oxidized, leading to the removal of the amino group as ammonia (B1221849) and the formation of a ketone or aldehyde. wikipedia.orgwordpress.com This process is a key step in the catabolism of amino acids in biological systems. libretexts.org

For this compound, this pathway is highly dependent on the reaction environment. In aqueous media, the primary oxidation product is para-tocopherylquinone (also known as alpha-tocopherylquinone). mdpi.com The formation of this quinone is the result of the oxidative deamination of the amino group on the chroman ring. In contrast, oxidation reactions carried out in apolar media or within polymeric matrices tend to favor the formation of dimeric compounds, such as the spiro-dimer or N-N coupled dimers, rather than the quinone. researchgate.net This highlights the critical role of the solvent in directing the reaction mechanism, with protic, aqueous environments facilitating the hydrolysis of intermediates that lead to the quinone product.

Table 2: Major Oxidation Products of this compound in Different Media This table is interactive. You can sort and filter the data.

| Reaction Medium | Major Product(s) | Predominant Pathway | Source |

|---|---|---|---|

| Aqueous | para-Tocopherylquinone | Oxidative Deamination | mdpi.com |

| Apolar / Polymeric | Spiro-dimer, N-N dimers | Dimerization / N-Coupling | researchgate.netmdpi.com |

Examination of Nitration Reactions Involving this compound

Nitration reactions are a class of electrophilic substitution where a nitro group (-NO₂) is introduced into a molecule. masterorganicchemistry.com In the chemistry of tocopherols, nitration is primarily relevant for isomers that have open positions on the aromatic ring, such as gamma- and delta-tocopherol. nih.govresearchgate.net The alpha-isomer of tocopherol cannot undergo aromatic ring nitration because it is fully substituted (permethylated) at all ring positions. researchgate.net

For this compound, while aromatic nitration is similarly blocked, the presence of the amino group provides an alternative reaction site. Studies on the oxidation products of this compound have led to the successful synthesis and characterization of several monomeric N-oxidized derivatives. abo.fi Among these is the N-nitro derivative, which represents the product of a nitration reaction occurring at the nitrogen atom of the amino group. researchgate.net The synthesis of this and other N-oxidized species, such as the corresponding hydroxylamine and nitroso derivatives, provides crucial analytical standards for identifying the degradation products of this compound in various applications. researchgate.netabo.fi The reaction with nitrating agents therefore targets the exocyclic amino group rather than the aromatic ring, distinguishing its chemistry from that of other tocopherol analogues. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Alpha Tocopheramine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules, including alpha-tocopheramine. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Studies on tocopherols (B72186) and related compounds, including this compound derivatives, have utilized both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HETCOR) NMR techniques for complete spectral assignments nih.gov. ¹³C-NMR has been shown to be particularly useful in distinguishing between different tocopherol isomers and differentiating between enantiomers and racemic mixtures nih.gov. For this compound and its N-oxidized derivatives, NMR data, including chemical shifts, are essential for confirming the proposed structures researchgate.net. For instance, characteristic shifts in the ¹³C-NMR spectra can distinguish between the nitroso, nitro, and hydroxylamine (B1172632) derivatives of this compound researchgate.net.

NMR analysis has been successfully applied to identify chromophores and confirm the structure of synthesized this compound derivatives, such as spiro-dimers mdpi.com. The analytical and NMR data for this compound itself have been reported to be in agreement with existing literature mdpi.com.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound and its derivatives, MS provides crucial data for confirming molecular identity and understanding their behavior under ionization conditions.

Various MS techniques have been employed in the characterization of tocopheramines and related compounds. Gas chromatography-mass spectrometry (GC-MS/FID) and UPC²-ESI-QTof-MS analyses have been used in the characterization of this compound spiro-dimers mdpi.com. Liquid chromatography-mass spectrometry (LC-MS/MS) is a common approach for the analysis of vitamin E compounds, offering high selectivity and sensitivity sigmaaldrich.comcapes.gov.br. Coordinated ion spray (CIS) mass spectrometry has also been developed for the analysis of tocopherols from serum, bypassing the need for chromatography in some cases and improving ionization efficiency by forming metal adducts nih.gov.

The fragmentation patterns observed in MS can provide detailed structural information. For example, studies on alpha-tocopherol (B171835) oxidation products using supercritical fluid extraction-supercritical fluid chromatography (SFC) coupled with proton transfer reaction (PTR) ionization mass spectrometry (MS) have identified ions corresponding to alpha-tocopherol and its oxidative products, such as the alpha-tocopheroxyl radical and alpha-tocopheryl quinone semanticscholar.org. The consistent observation of an ion peak corresponding to the alpha-tocopherol radical alongside the protonated alpha-tocopherol ion at the same retention time suggests potential generation during the ionization process semanticscholar.org.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a specialized technique used to detect and characterize species with unpaired electrons, such as free radicals. Given the potential of this compound to act as an antioxidant, the study of its radical intermediates is of significant interest.

ESR spectroscopy has been extensively used to study the radical forms of alpha-tocopherol and related molecules acs.orgnih.govacs.org. These studies have focused on the chromanoxyl radicals generated by the abstraction of a hydrogen atom from the hydroxyl group nih.gov. While this compound has an amino group instead of a hydroxyl group, the principle of detecting radical intermediates via ESR remains relevant for understanding its antioxidant mechanisms and potential radical formation pathways.

Research indicates that nitroxide-type radical species directly derived from this compound are highly unstable, in contrast to the more stable nitroxides derived from N-methyl and N,N-dimethyl this compound derivatives researchgate.net. ESR spectroscopy has been applied to study tocopheramines and tocotrienamines as antioxidants, providing insights into their radical scavenging activities researchgate.net.

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic techniques are indispensable for the separation, purity assessment, and quantitative analysis of this compound from synthesis mixtures or complex biological matrices. These methods allow for the isolation of the compound of interest and the determination of its concentration and the presence of impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of tocols, including tocopherols and tocotrienols aocs.org. Both normal-phase (NP) and reversed-phase (RP) HPLC have been applied aocs.org. HPLC is well-suited for analyzing tocols due to their stability under typical HPLC conditions and their solubility in appropriate solvents aocs.org. Various detectors, such as fluorescence detection (FLD) and ultraviolet (UV) detection, are commonly coupled with HPLC for tocol (B1682388) analysis aocs.org. Mass spectrometry (MS) detection is also frequently used for enhanced specificity and sensitivity sigmaaldrich.comsielc.com.

HPLC methodologies have been developed and validated for the determination of alpha-tocopherol in various samples, such as human erythrocytes and vegetable oils nih.govbanglajol.infobanglajol.info. These methods often involve extraction steps followed by chromatographic separation on specific columns (e.g., C18 reversed-phase columns) using appropriate mobile phases nih.govbanglajol.info. The elution time and peak area are used for identification and quantification banglajol.info. While these studies focus on alpha-tocopherol, the principles and methodologies are transferable to the analysis of this compound, requiring method optimization based on its specific chemical properties.

For instance, a reversed-phase HPLC method for alpha-tocopherol in human erythrocytes used a C18 column with methanol (B129727) as the mobile phase and UV detection at 295 nm nih.gov. Another RP-HPLC method for alpha-tocopherol in vegetable oils utilized a methanol-water mobile phase and UV detection at 292 nm banglajol.infobanglajol.info. HPLC-MS methods employing gradient elution with mobile phases containing water, methanol, and buffers have also been developed for the analysis of vitamin E compounds sielc.com.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for monitoring chemical reactions, assessing sample purity, and performing preliminary separations. TLC is particularly useful for quickly checking the progress of a synthesis or the complexity of a sample extract before applying more advanced techniques like HPLC.

TLC has been used in the synthesis and purification of this compound derivatives. For example, TLC was performed using silica (B1680970) gel plates in the synthesis and analytical characterization of monomeric N-oxidized derivatives of this compound researchgate.net. It was also used in the synthesis of this compound spiro-dimers, with products purified to homogeneity by TLC/GC analysis mdpi.com. TLC, often coupled with GC analysis, is employed to ensure the purity of synthesized compounds researchgate.net.

Mechanistic Investigations of Alpha Tocopheramine S Biochemical Activities in Vitro and Non Human Model Systems

Antioxidant Mechanisms and Free Radical Scavenging Properties (In Vitro Studies)

Alpha-tocopheramine (α-TNH2), an analogue of alpha-tocopherol (B171835) (α-TOH) where the phenolic hydroxyl group is substituted with an amino group, has demonstrated significant antioxidant capabilities. nih.govmdpi.com Its activity, however, is highly dependent on the surrounding environment, the nature of the free radicals, and the specific mechanisms involved. nih.gov

Comparative Total Antioxidant Capacity Assays (e.g., TEAC, FRAP)

Studies utilizing various total antioxidant capacity (TAC) assays have revealed that α-tocopheramine and its derivatives exhibit antioxidant activity that is comparable to or even greater than their parent vitamin E forms. nih.gov In the Trolox Equivalent Antioxidant Capacity (TEAC) test, which is particularly suited for lipophilic antioxidants, the α-homologs of vitamin E amines, including α-tocopheramine, demonstrated markedly higher activity than their corresponding vitamin E counterparts. nih.gov Conversely, in Ferric Reducing Antioxidant Power (FRAP) assays, the γ-homologs of the amine analogs showed higher activity. nih.gov These findings underscore that the measured antioxidant capacity of α-tocopheramine can vary significantly depending on the assay's chemical principles.

Interactive Data Table: Comparative Antioxidant Activity Below is a summary of the comparative antioxidant activity of α-tocopheramine and related compounds from different assays.

| Compound | TEAC Assay | FRAP Assay |

| α-Tocopheramine | Markedly Higher Activity | - |

| γ-Tocopheramine | - | Higher Activity |

| α-Tocopherol | Lower than α-TNH2 | - |

Kinetic Analyses of Radical-Scavenging Reactions

Kinetic studies have provided a more nuanced understanding of α-tocopheramine's reactivity with free radicals. The rate at which α-tocopheramine scavenges radicals is profoundly influenced by the solvent's polarity. nih.gov In nonpolar environments like n-hexane, α-tocopheramine and its derivatives react with model radicals, such as diphenylpicrylhydrazyl (DPPH) and galvinoxyl, at a rate that is two to three orders of magnitude slower than that of α-tocopherol. nih.gov However, in more polar solvents like ethanol (B145695), α-tocopheramine can react faster than α-tocopherol, depending on the specific radical it is interacting with. nih.gov

For instance, kinetic analysis of the reaction with DPPH radicals showed a higher second-order rate constant for α-tocopheramine compared to α-tocopherol. nih.gov The rate constants for scavenging various radicals are influenced by the electron-donating capacity of the methyl groups on the aromatic ring. nih.gov

Quantum Mechanical Considerations of Charge Transfer and Proton-Transfer Mechanisms

Quantum mechanical studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms behind α-tocopheramine's antioxidant activity. nih.gov The primary mechanism for phenolic antioxidants like α-tocopherol is Hydrogen Atom Transfer (HAT), where the antioxidant donates a hydrogen atom to a free radical. nih.govfrontiersin.org DFT calculations indicate that the bond dissociation energy (BDE) of the N-H bond in α-tocopheramine is higher than that of the O-H bond in α-tocopherol, which explains its slower reaction rate in nonpolar solvents where HAT is the dominant mechanism. nih.gov

In polar solvents, alternative mechanisms become more favorable. nih.gov These include Sequential Proton Loss Electron Transfer (SPLET) and Single Electron Transfer-Proton Transfer (SET-PT). nih.govfrontiersin.orgmdpi.com According to thermochemical data, the SPLET mechanism is more favored for α-tocopherol in ethanol than for α-tocopheramine. nih.gov This suggests that for α-tocopheramine, the SET-PT mechanism may play a more significant role in its enhanced reactivity in polar environments. nih.gov The transition state of radical scavenging reactions for these types of antioxidants has a charge transfer character, involving both H-abstraction and electron transfer. researchgate.net

Modulation of Lipid Peroxidation in Model Biomembranes

This compound, much like its counterpart α-tocopherol, plays a role in protecting lipid membranes from peroxidation. nih.govmdpi.com In model systems such as liposomes, α-tocopherol has been shown to inhibit lipid peroxidation. uj.edu.plresearchgate.net Studies have demonstrated that liposomes lacking α-tocopherol experience accelerated oxidation, while those containing it are more resistant. researchgate.net Alpha-tocopherol integrated into liposomal membranes can be protected from oxidation by intravesicular ascorbate, which in turn completely prevents the peroxidation of the membrane lipids. nih.gov This highlights the potential for synergistic interactions in protecting biomembranes. nih.gov The effectiveness of these antioxidants can, however, depend on the specific conditions, such as the type of lipid and the initiator of peroxidation. uj.edu.plnih.gov For instance, in certain micellar systems, α-tocopherol was found to inhibit lipid peroxidation induced by hydroxyl radicals but could enhance it under different conditions involving iron and lipid hydroperoxides. nih.gov

Non-Antioxidant Molecular Actions in Cultured Cell Models

Beyond its well-documented antioxidant properties, α-tocopherol and its analogues like α-tocopheramine are recognized as regulators of gene expression, influencing cellular processes through mechanisms independent of free radical scavenging. nih.govnih.govdoi.orgresearchgate.net

Transcriptional Modulation and Gene Expression Regulation

Alpha-tocopherol has been confirmed as a potent regulator of gene expression, affecting a wide array of biological processes. nih.govnih.gov It can modulate the expression of numerous genes involved in critical cellular functions. scilit.com

In bovine cells, for example, α-tocopherol has been shown to alter the expression of genes related to lipid metabolism. nih.govnih.gov Key transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBP1 and SREBP2), which are central to regulating lipid homeostasis, are modulated by α-tocopherol. nih.govnih.gov This suggests that α-tocopherol may influence cholesterol and fatty acid metabolism through its transcriptional activities. nih.govscilit.com Furthermore, α-tocopherol has been found to impact the expression of genes governed by other transcription factors including HNF4-α, c-Myc, SP1, and the estrogen receptor (ESR1). nih.govnih.gov

Studies have also indicated that α-tocopherol can regulate genes involved in the immune response, such as Complement Component 3 (C3), and those associated with cell signaling and the cell cycle. nih.govnih.govnih.gov The mechanisms underlying this gene regulation are complex and may involve the deactivation of protein kinase C, which influences transcription factors like NF-κB and AP-1, or direct interactions with nuclear receptors such as PXR/RXR. nih.gov Additionally, elements like the antioxidant responsive element (ARE) and the transforming growth factor-beta responsive element (TGF-beta-RE) appear to be involved in some cases. nih.gov

Interactive Data Table: Genes Regulated by Alpha-Tocopherol The following table lists some of the genes and protein families whose expression is modulated by α-tocopherol.

| Functional Category | Affected Genes/Proteins | Direction of Regulation |

| Lipid Metabolism | SREBP1, SREBP2 | Modulated |

| Transcription Factors | HNF4-α, c-Myc, SP1, ESR1 | Modulated |

| Immune Response | Complement Component 3 (C3) | Modulated |

| Cell Cycle & Signaling | PPAR-gamma, Cyclin D1, Cyclin E, Bcl2-L1, p27 | Up- or Down-regulated |

| Extracellular Matrix | Tropomyosin, Collagen (α1), MMP-1 | Up- or Down-regulated |

Interaction with Intracellular Signaling Cascades (e.g., Keap1/Nrf2 Pathway)

This compound, as a derivative of alpha-tocopherol, is implicated in the modulation of critical intracellular signaling cascades that govern cellular stress responses. Much of the understanding is extrapolated from its parent compound, alpha-tocopherol, which is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. mdpi.comaginganddisease.org Under normal conditions, the Keap1 protein binds to Nrf2 in the cytoplasm, targeting it for ubiquitination and subsequent degradation by the proteasome. nih.govfrontiersin.org This process keeps the levels of Nrf2 low. mdpi.com

Upon exposure to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. nih.gov This prevents Nrf2 degradation, allowing it to stabilize and translocate to the nucleus. nih.gov In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous cytoprotective genes. nih.govfrontiersin.org This binding initiates the transcription of a wide array of phase II detoxification and antioxidant enzymes, bolstering the cell's defense mechanisms. frontiersin.orgnih.gov

Chemicals, including antioxidants like tocopherols (B72186), can antagonize the Nrf2:Keap1 interaction, leading to Nrf2 stabilization and activation. nih.gov While direct studies on this compound are limited, its structural similarity to alpha-tocopherol suggests it may operate through a similar mechanism. The amine moiety in this compound, replacing the hydroxyl group of alpha-tocopherol, could influence the molecule's redox properties and its ability to interact with and modify the cysteine sensors of Keap1, thereby initiating the protective Nrf2 signaling cascade.

Influence on Endogenous Antioxidant Enzyme Activities (e.g., SOD, GPx, Catalase, Phase II Enzymes)

This compound's antioxidant properties extend beyond direct radical scavenging to the modulation of endogenous antioxidant enzyme systems. This indirect antioxidant activity is largely mediated through the Nrf2 pathway, which upregulates a suite of protective enzymes. nih.gov

Phase II Enzymes: Studies on alpha-tocopherol have demonstrated its capacity to act as an effective inducer of Phase II enzymes. nih.gov Pre-treatment of cells with alpha-tocopherol leads to the increased expression and/or activity of enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme-oxygenase 1 (HO-1), and glutathione (B108866) S-transferases (GSTs). nih.govdrugbank.com These enzymes play a crucial role in detoxifying xenobiotics and endogenous reactive species. Given that this compound is also postulated to activate Nrf2, it is expected to similarly enhance the expression of these Phase II enzymes, contributing to cellular protection against toxins and oxidative stress.

Primary Antioxidant Enzymes: The primary antioxidant enzymes—superoxide (B77818) dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT)—form the first line of defense against reactive oxygen species (ROS). imrpress.com

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen and hydrogen peroxide (H₂O₂). imrpress.com

Catalase (CAT) and Glutathione Peroxidase (GPx): These enzymes are responsible for detoxifying hydrogen peroxide. CAT converts H₂O₂ into water and oxygen, while GPx reduces H₂O₂ and lipid hydroperoxides using glutathione (GSH) as a reducing agent. imrpress.comxiahepublishing.com

Studies have shown that supplementation with antioxidants can enhance the activity of these enzymes. xiahepublishing.com For instance, alpha-tocopherol has been shown to increase the activity of SOD and other antioxidant enzymes, thereby reducing oxidative damage. nih.govxiahepublishing.com While specific data for this compound is not extensively detailed, its role as a potent antioxidant suggests it would support or enhance the activity of SOD, GPx, and CAT, helping to maintain redox homeostasis, particularly under conditions of oxidative stress. nih.govturkiyeparazitolderg.org The interplay between these enzymes is critical; an imbalance in their activities can lead to increased oxidative stress. mdpi.com

| Enzyme | Function | Reported Influence by α-Tocopherol (and inferred for α-Tocopheramine) |

|---|---|---|

| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide. imrpress.com | Activity is increased, enhancing the primary defense against superoxide. nih.gov |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. imrpress.com | Activity may be enhanced, reducing damaging peroxides. xiahepublishing.com |

| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. imrpress.com | Activity can be increased to manage hydrogen peroxide levels. xiahepublishing.com |

| Phase II Enzymes (NQO1, HO-1, GSTs) | Detoxify electrophiles and reactive oxygen species. nih.gov | Expression is induced via the Keap1/Nrf2 pathway, boosting cellular protection. nih.gov |

Subcellular Targeting and Binding Affinities (e.g., Microsomal and Mitochondrial Interactions)

The efficacy of this compound is intrinsically linked to its ability to localize within specific subcellular compartments, particularly membranes, where lipid peroxidation is a major threat. Its lipophilic phytyl tail facilitates insertion into lipid bilayers, while the polar chromanol head group orients near the membrane-water interface. nih.gov

Microsomal Interactions: Microsomes, fragments of the endoplasmic reticulum, are a key site for both metabolic processes and oxidative stress. Studies on alpha-tocopherol binding to rat liver, lung, heart, and brain microsomes have shown a non-saturable binding pattern. nih.gov The amount of alpha-tocopherol bound is linearly proportional to its concentration, and this binding enhances protection against iron-induced lipid peroxidation. nih.gov The apparent affinity for microsomes varies between tissues, with a high positive correlation to the content of fatty acids with three or more double bonds, but not to total or unsaturated fatty acid content. nih.gov This suggests that the specific lipid composition of the membrane influences the retention of these molecules. Given its structural similarity, this compound is expected to exhibit comparable binding behavior to microsomal membranes, allowing it to protect these critical structures from oxidative damage. researchgate.netcreative-biolabs.com

Mitochondrial Interactions: Mitochondria are central to cellular energy production and are also a primary source of endogenous ROS. Therefore, the targeting of antioxidants to mitochondria is a key therapeutic strategy. Alpha-tocopherol and its derivatives are known to interact with and accumulate in mitochondrial membranes. researchgate.net Some derivatives, like alpha-tocopheryl succinate (B1194679) (α-TOS), have been shown to directly target and inhibit mitochondrial complex II (succinate dehydrogenase), leading to increased ROS production and apoptosis in cancer cells. researchgate.netaacrjournals.org This indicates that modifications to the chromanol head group can transform the molecule from an antioxidant into a pro-apoptotic agent by altering its interaction with mitochondrial respiratory chain components. researchgate.net

The amine moiety of this compound is a critical modification that influences these mitochondrial interactions. While alpha-tocopherol's phenolic hydroxyl group is essential for its redox activity, the amine group in this compound provides different chemical properties that can alter its binding and function within the mitochondrial environment. nih.govresearchgate.net The specific binding affinities and functional consequences of this compound within mitochondria are an area of active investigation, with its potential to modulate mitochondrial bioenergetics and redox signaling being of significant interest.

Structure-Activity Relationship (SAR) Investigations for Biochemical Efficacy

The biochemical efficacy of this compound and its derivatives is highly dependent on their molecular structure. Investigations into the structure-activity relationship (SAR) reveal how specific modifications to the chromanol ring, the phytyl side chain, and the amine moiety dictate the compound's antioxidant capacity and cellular effects. sgst.cn

Impact of Chromanol Ring Substitution Patterns on Activity

The chromanol ring is the functional core of the tocopherol and tocopheramine family, responsible for their antioxidant activity. mdpi.com

Methylation Pattern: The number and position of methyl groups on the chromanol ring are primary determinants of antioxidant potency. nih.govpreprints.org Alpha-isomers, which are fully methylated, generally exhibit the highest biological activity and antioxidant capacity compared to beta-, gamma-, and delta-tocopherols. nih.govnih.gov This is attributed to the electron-donating nature of the methyl groups, which increases the electron density on the ring and stabilizes the resulting radical after donating a hydrogen atom (or electron). preprints.org

Position 6 Moiety: The group at the C-6 position is paramount for activity. In tocopherols, the phenolic hydroxyl group is the site of redox activity, donating a hydrogen atom to scavenge lipid peroxyl radicals. uniba.sk In this compound, this hydroxyl group is replaced by an amine group (-NH2). nih.gov This substitution significantly alters the molecule's chemical properties. Preliminary data suggest that tocopheramines may exhibit higher radical scavenging activity than the corresponding tocopherols in polar solvents, which mimic the lipid-water interface of membranes and lipoproteins. nih.gov Conversely, alpha-tocopherol appears to be a superior scavenger in nonpolar, organic environments. nih.gov This highlights how the amine moiety modifies the antioxidant mechanism, potentially making this compound more effective at the membrane surface.

Effects of Side Chain Modifications on Biochemical Response

The long isoprenoid side chain, or phytyl tail, is crucial for the biological activity of tocopherols and tocopheramines. nih.gov

Membrane Anchoring: The primary role of the lipophilic side chain is to anchor the molecule within biological membranes, ensuring its proximity to polyunsaturated fatty acids that are susceptible to peroxidation. mdpi.com It also influences the molecule's mobility within the lipid bilayer. nih.gov

Stereochemistry: Tocopherols have three chiral centers (at positions 2, 4', and 8'), with the stereochemistry at the C-2 position, where the tail joins the ring, being particularly important for biological recognition and activity. nih.govnih.gov The naturally occurring RRR-stereoisomer has the highest biological activity, largely due to the selective binding of the hepatic alpha-tocopherol transfer protein (α-TTP), which preferentially retains this form. nih.gov

Role of the Amine Moiety and Conjugated Derivatives on Cellular Interactions

The replacement of the C-6 hydroxyl group with an amine moiety is the defining feature of this compound and is central to its unique biological activities. nih.govmdpi.com

Altered Antioxidant Activity: As noted, the amine group changes the molecule's radical-scavenging profile, potentially enhancing its activity at membrane interfaces. nih.gov This distinction is critical for its function in protecting lipoproteins and cell membranes.

Enhanced Pro-apoptotic Activity: Studies on conjugated derivatives have revealed that the nature of the linkage at C-6 is critical for cellular effects beyond antioxidation. For example, when comparing amide-linked derivatives of tocopheramine (e.g., alpha-tocopheryl maleyl amide) to their ester-linked tocopherol counterparts (e.g., alpha-tocopheryl succinate), the amide analogues were found to be significantly more effective at inducing apoptosis in cancer cells. researchgate.net This superiority may be due to their greater stability against hydrolysis by cellular esterases and their different partitioning behavior into lipid phases. mdpi.comresearchgate.net

Derivatives and Cellular Targeting: The synthesis of various derivatives where the amine group is part of a larger conjugate has been a key strategy in developing potent analogues. researchgate.netresearchgate.net For instance, the pro-apoptotic activity of these amide compounds was shown to be dependent on a free carboxylic acid group in the conjugate; methylation of this group completely abolished the effect. researchgate.net This suggests a specific mechanism of action that involves interaction with cellular targets, likely within the mitochondria, that is sensitive to the charge and structure of the C-6 substituent. researchgate.netresearchgate.net Tocopheramines and their derivatives are therefore considered promising therapeutic agents due to these enhanced and distinct cellular interactions compared to their tocopherol precursors. mdpi.comresearchgate.net

| Structural Moiety | Modification | Impact on Biochemical Efficacy |

|---|---|---|

| Chromanol Ring | Methylation Pattern (α, β, γ, δ) | Alpha-isomers (fully methylated) show the highest antioxidant activity. nih.govpreprints.org |

| C-6 Group (-OH vs. -NH₂) | -NH₂ (amine) may enhance radical scavenging in polar environments (e.g., membrane interface) compared to -OH (hydroxyl). nih.gov | |

| Side Chain | Length/Presence | Long phytyl tail is essential for anchoring in lipid membranes and biological activity. mdpi.comresearchgate.net |

| Stereochemistry (C-2) | The 2R configuration is critical for binding to α-TTP and in vivo retention. nih.gov | |

| Amine Moiety & Derivatives | Amine (-NH₂) Group | Provides distinct redox properties and cellular interactions compared to the hydroxyl group. nih.gov |

| Amide Conjugates | Show superior stability and pro-apoptotic activity in cancer cells compared to ester analogues. researchgate.net |

Theoretical and Computational Studies of Alpha Tocopheramine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Energetics and Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the antioxidant properties of alpha-tocopheramine by exploring its reaction energetics and pathways.

A comparative study on the one-electron oxidation of tocopheramines (TNH2) and their corresponding tocopherols (B72186) (TOH) utilized DFT calculations to shed light on their antioxidant mechanisms. nih.gov The research revealed that the reactivity of these compounds is highly dependent on the surrounding medium. nih.gov

In apolar environments like n-hexane, this compound reacts significantly slower with model radicals compared to alpha-tocopherol (B171835). nih.gov DFT calculations correlated this observation with a higher bond dissociation energy (BDE) for the N-H bond in tocopheramines compared to the O-H bond in tocopherols, suggesting a pure hydrogen-atom transfer (HAT) mechanism. nih.gov

Conversely, in more polar solvents such as ethanol (B145695), tocopheramine derivatives can exhibit faster reaction rates than alpha-tocopherol. nih.gov The computational data suggest that this is due to different reaction mechanisms. While sequential proton loss and electron transfer (SPLET) is more favorable for alpha-tocopherol in ethanol, an alternative sequential electron transfer-proton transfer (SET-PT) mechanism could be a contributing factor for the reactivity of tocopheramines. nih.gov These findings imply that tocopheramines might be more effective antioxidants in the polar regions of cell membranes. nih.gov

Table 1: Comparison of Reaction Mechanisms and Energetics for this compound vs. Alpha-Tocopherol in Different Media (Based on DFT Calculations) nih.gov

| Feature | Apolar Medium (e.g., n-hexane) | Polar Medium (e.g., ethanol) |

|---|---|---|

| Relative Reaction Rate | α-Tocopheramine is 2-3 orders of magnitude slower than α-tocopherol. | α-Tocopheramine can be faster than α-tocopherol. |

| Dominant Mechanism | Hydrogen-Atom Transfer (HAT) | Sequential Electron Transfer-Proton Transfer (SET-PT) may contribute for α-tocopheramine. |

| Key Energetic Factor | Higher N-H Bond Dissociation Energy (BDE) in α-tocopheramine. | Reaction mechanism is the determining factor over BDE. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not widely documented in the reviewed literature, this computational technique is extensively used to study the conformational behavior and intermolecular interactions of its close analogue, alpha-tocopherol, within lipid bilayers. nih.gov These simulations provide valuable information on how vitamin E analogues position themselves within cell membranes, which is critical for their biological function. nih.gov Similar MD studies on this compound would be necessary to understand its specific orientation and interactions within biological membranes, which could differ from alpha-tocopherol due to the presence of the amino group instead of a hydroxyl group.

In Silico Modeling of Enzymatic Biotransformation Processes

In silico modeling is a powerful approach to predict and analyze the biotransformation of compounds by enzymes. Studies have been conducted on the enzymatic biotransformation of alpha-tocopherol to its esters using computational analysis to understand the transport of substrates and products through tunnels in enzyme structures. frontiersin.orgnih.gov These studies highlight the potential of computational tools to screen for efficient biocatalysts and optimize reaction conditions before conducting laboratory experiments. frontiersin.org

Although the current body of literature from the search does not detail specific in silico models for the enzymatic biotransformation of this compound, the methodologies applied to alpha-tocopherol and its esters could be adapted. Such studies would be crucial in understanding how this compound is metabolized and could reveal potential enzymatic pathways involved in its degradation or conversion into other bioactive molecules.

Prediction of Spectroscopic Signatures and Reactivity Profiles through Computational Methods

Computational methods are increasingly used to predict spectroscopic data, which aids in the identification and characterization of molecules and their reaction products. For tocopheramines, a combination of experimental techniques like Electron Spin Resonance (ESR) spectroscopy and DFT calculations has been used to study the formation and structure of tocopheramine radicals during oxidation. nih.gov This integrated approach confirms the reactivity of the amino group and helps in characterizing the resulting radical species. nih.gov

The synthesis of N-oxidized derivatives of this compound, which are key degradation products, relies on analytical characterization for which computational predictions of spectroscopic signatures would be highly valuable for confirmation of their structures. mdpi.com

Biosynthetic and Metabolic Pathways of Tocopheramines in Non Human Biological Systems

Precursor Biosynthesis and Enzymatic Control Points (e.g., Shikimate and Methylerythritol Phosphate (B84403) Pathways)

The biosynthesis of tocopherols (B72186) relies on precursors derived from two distinct metabolic routes: the shikimate pathway and the methylerythritol phosphate (MEP) pathway atamanchemicals.comthegoodscentscompany.comuni.lu. These pathways provide the aromatic head group and the lipophilic side chain, respectively, which are condensed to initiate tocochromanol synthesis atamanchemicals.comuni.lu.

Generation of Homogentisate (B1232598) (HGA) and Phytyl Pyrophosphate (PPP)

The aromatic head group, homogentisate (HGA), is synthesized from the amino acid tyrosine. In plants, this process typically occurs in the cytoplasm and involves the conversion of tyrosine to 4-hydroxyphenylpyruvate (HPP) by a tyrosine aminotransferase (TAT), followed by the conversion of HPP to HGA catalyzed by 4-hydroxyphenylpyruvate dioxygenase (HPPD) atamanchemicals.comuni.luwikipedia.orgmpbio.com. In cyanobacteria, HPP can be produced directly from chorismate or prephenate atamanchemicals.com.

The lipophilic side chain for tocopherol synthesis is phytyl pyrophosphate (PPP) atamanchemicals.comuni.lu. PPP is primarily derived from geranylgeranyl pyrophosphate (GGPP), a product of the plastid-localized MEP pathway atamanchemicals.comthegoodscentscompany.comuni.lumpbio.com. GGPP is reduced to phytyl pyrophosphate by the enzyme geranylgeranyl reductase (GGDR) wikipedia.orgmpg.de. Additionally, PPP can be supplied through the recycling of phytol (B49457) released during chlorophyll (B73375) degradation, a process involving phytol kinase (VTE5) and phytyl phosphate kinase (VTE6) wikipedia.orgmpbio.com.

Characterization of Key Enzymes (e.g., Homogentisate Phytyltransferase (HPT), Tocopherol Cyclase (TC), Gamma-Tocopherol Methyltransferase (γ-TMT))

Several key enzymes catalyze the steps in the core tocopherol biosynthetic pathway:

Homogentisate Phytyltransferase (HPT) / VTE2: This enzyme catalyzes the first committed step of tocopherol biosynthesis, the condensation of HGA with PPP to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ) atamanchemicals.comwikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca. HPT is located in the inner envelope membrane of plastids and is considered a rate-limiting enzyme in tocopherol synthesis in some plants wikipedia.orgwikipedia.orgfishersci.canih.gov. Studies involving overexpression of HPT have shown increased tocopherol levels in various plant tissues atamanchemicals.comwikipedia.orgfishersci.canih.gov.

Tocopherol Cyclase (TC) / VTE1: TC catalyzes the cyclization of MPBQ and 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ) to form the chromanol ring structure of δ-tocopherol and γ-tocopherol, respectively atamanchemicals.comwikipedia.orgwikipedia.orgmpg.desigmaaldrich.com. This enzyme is crucial for the formation of the characteristic vitamin E ring system wikipedia.orgsigmaaldrich.com.

Gamma-Tocopherol Methyltransferase (γ-TMT) / VTE4: This enzyme is responsible for the methylation of γ-tocopherol to produce α-tocopherol, the form with the highest biological activity, and also methylates δ-tocopherol to form β-tocopherol atamanchemicals.comwikipedia.orgwikipedia.orgmpg.defishersci.seatamanchemicals.com. γ-TMT plays a significant role in determining the final composition of tocopherol isomers atamanchemicals.comatamanchemicals.comfishersci.cabmrb.io. Overexpression of γ-TMT can lead to a significant increase in the α-tocopherol content in plants atamanchemicals.comnih.govfishersci.seatamanchemicals.comfishersci.ca.

The interplay and regulation of these enzymes, along with the availability of their precursors, dictate the rate of tocopherol synthesis and the final blend of tocopherol isomers in different plant tissues and species atamanchemicals.comwikipedia.orgmpbio.comwikipedia.orgmpg.de.

Key Enzymes in Tocopherol Biosynthesis

| Enzyme Name | Gene Name | Catalyzed Reaction | Location in Plant Cells |

| Homogentisate Phytyltransferase | VTE2 | Condensation of HGA and PPP to form MPBQ | Plastid inner envelope |

| Tocopherol Cyclase | VTE1 | Cyclization of MPBQ to δ-tocopherol and DMPBQ to γ-tocopherol | Plastid inner envelope |

| Gamma-Tocopherol Methyltransferase | VTE4 | Methylation of γ-tocopherol to α-tocopherol and δ-tocopherol to β-tocopherol | Plastid |

Metabolic Fates and Metabolite Profiling in Controlled Biological Models (excluding human)

In non-human biological systems, particularly plants, tocopherols accumulate in various tissues, including leaves, seeds, and fruits wikipedia.orgsigmaaldrich.com. The predominant tocopherol form can vary depending on the species and tissue type; for instance, α-tocopherol is often the main form in leaves, while γ-tocopherol is frequently dominant in seeds of many species wikipedia.orgsigmaaldrich.comnih.gov.

Metabolite profiling studies in controlled biological models, such as Arabidopsis thaliana and other plant species, have been instrumental in understanding the flux through the tocopherol biosynthetic pathway and the accumulation of intermediates and final products wikipedia.orgwikipedia.orgnih.gov. Analysis of mutants deficient in specific tocopherol biosynthetic enzymes has helped to elucidate the function of these enzymes and the consequences of pathway disruption on tocopherol profiles wikipedia.orgwikipedia.orgnih.gov. For example, vte2 mutants lacking HPT are completely deficient in all tocopherols and pathway intermediates, highlighting the essential role of this enzyme wikipedia.orgfishersci.ca. Overexpression studies, conversely, demonstrate how increasing the activity of specific enzymes like HPT or γ-TMT can alter tocopherol levels and composition atamanchemicals.comwikipedia.orgfishersci.canih.govatamanchemicals.com.

While these studies provide detailed insights into tocopherol metabolism, specific metabolic fates and profiling of tocopheramines within these models are not detailed in the provided search results.

Genetic and Genomic Approaches to Elucidating Tocopheramine-Related Metabolism in Plants and Microorganisms

Genetic and genomic approaches have been extensively applied to study tocopherol biosynthesis and metabolism in plants and microorganisms atamanchemicals.comfishersci.cactdbase.orgwikipedia.org. Genome sequencing and annotation efforts have identified the genes encoding the enzymes involved in the tocopherol biosynthetic pathway (often referred to as VTE genes) wikipedia.orgwikipedia.orgfishersci.cawikipedia.org.

Techniques such as quantitative trait loci (QTL) mapping and genome-wide association studies (GWAS) have been used to identify genetic loci and candidate genes associated with variation in tocopherol content and composition in crops like maize and rapeseed fishersci.cactdbase.orgwikipedia.org. These studies have not only confirmed the importance of the known VTE genes but have also suggested roles for other genes, including those involved in fatty acid metabolism and chloroplast function, in influencing tocopherol accumulation ctdbase.org.

Transcriptomic analysis has provided insights into the regulation of tocopherol biosynthetic gene expression in response to developmental cues and environmental stresses wikipedia.orgmpg.de. For instance, the expression levels of tocopherol biosynthetic genes can change during fruit maturation or in response to abiotic stress mpbio.comwikipedia.orgfishersci.ca.

While these genetic and genomic studies have greatly advanced our understanding of tocopherol metabolism, research specifically utilizing these approaches to elucidate tocopheramine-related metabolism in plants and microorganisms is not prominently featured in the provided literature. The focus remains primarily on the biosynthesis and regulation of tocopherols and tocotrienols.

Potential Research Applications and Future Directions for Alpha Tocopheramine Studies

Development of Novel Chemical Probes and Tools for Biochemical Research

The structural backbone of alpha-tocopheramine offers a versatile scaffold for the synthesis of novel chemical probes. These tools are instrumental in exploring complex biological systems. olemiss.edu By attaching fluorescent tags or other reporter molecules to the this compound structure, researchers can create probes to visualize and track its movement and interactions within cells and tissues. This approach is analogous to the development of fluorescent derivatives of α-tocopherol, which have been crucial for studying its transport and transfer mechanisms. nih.gov Such probes for this compound could elucidate its specific cellular targets and pathways, providing insights that are currently challenging to obtain. The synthesis of these specialized molecules is a key area of ongoing research, aiming to create tools for advanced biochemical and cell biology studies. euroscholars.eu

Exploration in Non-Biological and Industrial Biotechnological Applications

Beyond its biological significance, this compound has demonstrated considerable potential in various industrial and non-biological contexts. mdpi.comnih.gov Its antioxidant properties, surpassing those of its phenolic counterpart alpha-tocopherol (B171835) in some cases, make it a valuable compound for material preservation and stabilization. mdpi.comnih.gov

Role as Polymer Stabilizers and Material Additives

This compound has been investigated as a stabilizer for polymers, protecting them against degradation. mdpi.comnih.govresearchgate.net Its ability to scavenge free radicals helps to prevent the aging and deterioration of polymeric materials. researchgate.net This is particularly relevant in the manufacturing of cellulose-based products, such as Lyocell fibers, where it acts as an effective stabilizer for cellulose (B213188) solutions. mdpi.comnih.gov Research has shown that tocopheramines can reduce the autoxidative degradation of both cellulose and the solvents used in the spinning process, leading to improved fiber quality. mdpi.comnih.gov

Table: Performance of this compound as a Stabilizer in Cellulose Fiber Spinning

| Property | Observation | Reference |

| Cellulose Integrity | Very good performance in protecting cellulose integrity. | mdpi.com |

| Dope Discoloration | Produced a dark red spinning dope, indicating stronger discoloration compared to some other stabilizers. | mdpi.com |

| Fiber Yellowing | Showed acceptable performance in preventing brightness loss upon aging. | mdpi.com |

Investigations as Surfactants and Dispersants

The amphiphilic nature of molecules structurally related to alpha-tocopherol has led to their use as surfactants. For instance, derivatives of vitamin E have been engineered to create "designer" surfactants for use in micellar catalysis, enabling chemical reactions to occur in aqueous media. sigmaaldrich.com While direct studies on this compound as a primary surfactant are less common, its structural similarities to these compounds suggest potential applications. mdpi.comnih.gov Further research could explore its efficacy in forming micelles and stabilizing emulsions, which is valuable in cosmetics, food technology, and pharmaceuticals. sigmaaldrich.comijcce.ac.ir

Utility as Chemical Feedstocks for Specialized Syntheses

This compound serves as a valuable starting material, or chemical feedstock, for the synthesis of more complex and specialized molecules. mdpi.comresearchgate.net Its reactive amino group allows for a range of chemical modifications, leading to the creation of novel derivatives with unique properties. mdpi.comresearchgate.net For example, the synthesis of spiro-dimers of this compound, which are important as analytical standards in industrial processes, highlights its utility as a precursor. mdpi.comresearchgate.net The development of efficient and sustainable synthetic routes from this compound is an active area of chemical research. mdpi.com

Advanced In Vitro and Ex Vivo Model Systems for Deeper Mechanistic Insights

To gain a more profound understanding of this compound's biological roles, researchers are turning to advanced in vitro and ex vivo model systems. These models, which include cultured cells and isolated tissues, allow for controlled experiments to dissect the molecular mechanisms of action. For instance, cell culture models are used to study its antioxidant effects and proapoptotic activities in cancer cells, where it has shown superiority to other vitamin E derivatives in some cases. mdpi.comnih.gov These systems enable scientists to investigate specific cellular pathways and protein interactions without the complexities of a whole organism.

Integration of Omics Technologies for Systems-Level Understanding

The integration of "omics" technologies, such as metabolomics, transcriptomics, and proteomics, offers a powerful, systems-level approach to understanding the broad biological impact of this compound. mdpi.comnih.gov

Metabolomics: This field involves the large-scale study of small molecules, or metabolites, within a biological system. Metabolomic analyses can reveal how this compound influences metabolic pathways. Studies on alpha-tocopherol have identified numerous associated metabolites, providing insights into its role in lipid and amino acid metabolism. mdpi.comucl.ac.uknih.gov Similar approaches applied to this compound could uncover its unique metabolic signature and downstream effects.

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, providing a snapshot of gene expression. By examining how this compound alters gene expression profiles, researchers can identify the genes and genetic pathways it regulates. This can shed light on its influence on cellular processes like signaling and proliferation.

Proteomics: Proteomics is the large-scale study of proteins. By comparing the proteome of cells or tissues treated with this compound to untreated controls, scientists can identify proteins whose expression or modification state is altered. This can reveal the protein networks and signaling cascades affected by the compound. For example, proteomic studies have identified plasma proteins associated with alpha-tocopherol status, offering potential biomarkers and revealing connections to lipid transport and coagulation. nih.govnih.gov A similar "alpha-tocopherome" approach for this compound could uncover its specific protein interaction landscape.

By combining these omics approaches, researchers can build a comprehensive picture of how this compound functions at a molecular level, paving the way for new applications and a deeper understanding of its biological significance.

Future Perspectives in Directed Synthesis of this compound Analogues with Tailored Properties

The field of medicinal chemistry is continually exploring the modification of natural compounds to enhance their therapeutic potential. mdpi.com this compound, the amino analogue of alpha-tocopherol (a component of vitamin E), has emerged as a promising scaffold for the development of novel bioactive molecules. Current time information in Bangalore, IN.researchgate.net Its inherent properties, such as potent antioxidant and anticancer activities, which in some cases surpass those of its well-studied phenolic counterparts, provide a strong rationale for the directed synthesis of its analogues with tailored functionalities. researchgate.netresearchgate.net Future research in this area is poised to focus on several key strategies aimed at creating this compound derivatives with enhanced efficacy and specificity for various therapeutic applications.

The exploration of this compound analogues is driven by the prospect of developing compounds with improved pharmacological profiles. While alpha-tocopherol has been extensively studied, its amino counterpart, this compound, and its derivatives present a frontier for discovering new therapeutic agents. researchgate.netnih.gov The primary amino group on the chroman ring offers a versatile handle for a wide range of chemical modifications, allowing for the introduction of various functional groups to modulate the molecule's biological activity. nih.gov

Future synthetic strategies are expected to build upon existing knowledge of structure-activity relationships of both tocopherols (B72186) and the nascent understanding of tocopheramines. nih.gov The goal is to design and synthesize analogues with precisely controlled properties, moving beyond accidental discoveries to rational drug design. This will involve a multidisciplinary approach, combining advanced organic synthesis with computational modeling and comprehensive biological evaluation. mdpi.com

One of the promising future directions lies in the synthesis of this compound derivatives with enhanced pro-apoptotic activity in cancer cells. mdpi.comresearchgate.net Research on alpha-tocopheryl succinate (B1194679) has shown that modifications at the 6-position of the chroman ring can lead to potent and selective anticancer agents. mdpi.comresearchgate.netnih.gov The synthesis of amide-linked derivatives of this compound, for instance, could yield compounds with improved stability and efficacy compared to the ester-linked tocopherol analogues. researchgate.net

Furthermore, the development of this compound analogues with superior antioxidant properties remains a significant area of interest. mdpi.com While this compound itself is a potent lipophilic radical scavenger, targeted modifications could further enhance this activity. researchgate.net For example, the synthesis of N-alkylated derivatives or the introduction of other redox-active moieties could modulate the compound's antioxidant potential and its ability to protect against oxidative stress-related pathologies. mdpi.com

The directed synthesis of this compound analogues will also focus on improving their pharmacokinetic properties. Modifications aimed at increasing water solubility, for example, could enhance bioavailability and broaden the potential routes of administration. The synthesis of spiro-dimers of this compound, which have been identified as degradation products, could also be explored for unique biological activities, necessitating the development of targeted synthetic protocols. researchgate.netmdpi.com

Looking ahead, the synergy between synthetic chemistry, computational analysis, and biological screening will be paramount. The use of computational tools to predict the biological activity and pharmacokinetic profiles of virtual this compound analogues will guide synthetic efforts, making the discovery process more efficient. mdpi.com High-throughput screening of newly synthesized compounds will then be essential to identify lead candidates for further development.

The table below summarizes some of the synthesized this compound analogues and their notable properties, providing a glimpse into the potential for future discoveries in this exciting field.

| Compound Name | Synthetic Modification | Notable Property/Application | Reference(s) |

| N-methyl-alpha-tocopheramine | Methylation of the amino group | Precursor for other derivatives, potential for altered biological activity | researchgate.net |

| Spiro-dimer of this compound | Dimerization via the amino and methyl groups | Identified as a degradation product, potential for unique bioactivity | researchgate.netmdpi.com |

| This compound-15N | Isotopic labeling | Model compound for mechanistic studies | researchgate.net |

| This compound amides | Amide linkage at the 6-position | Potential for enhanced anticancer activity | researchgate.net |

As our understanding of the biological roles of this compound and its derivatives grows, so too will the sophistication of the synthetic strategies employed to create novel analogues. The future of this field holds the promise of developing a new generation of therapeutic agents with tailored properties to address a range of unmet medical needs.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying alpha-Tocopheramine in biological matrices, and how should validation parameters be optimized?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with fluorescence detection for sensitivity. Validate parameters per ICH guidelines, including linearity (1–50 µg/mL), intra-/inter-day precision (<5% RSD), and recovery rates (85–115%). Include a matrix-matched calibration to address lipid interference .

- Example Table :

| Technique | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |

|---|---|---|---|---|

| HPLC-FLD | 0.5 | 1.5 | 92 ± 3 | |

| LC-MS/MS | 0.1 | 0.3 | 88 ± 5 |

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Document reaction conditions (e.g., solvent purity, temperature control ±1°C, inert atmosphere) and characterize intermediates via H NMR and mass spectrometry. Provide raw spectral data in supplementary materials with explicit peak assignments .

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound’s dual antioxidant/pro-oxidant behavior across cell models?

- Methodological Answer :

Contextual Controls : Include cell lines with varying redox states (e.g., normal vs. cancer cells) and measure glutathione levels.

Dose-Response Curves : Test 0.1–100 µM ranges to identify threshold effects.

Mechanistic Probes : Use ROS scavengers (e.g., NAC) and gene knockout models (e.g., Nrf2−/−) to isolate pathways.

Q. How should meta-analyses address heterogeneity in clinical trials evaluating this compound’s neuroprotective efficacy?

- Methodological Answer :

- Apply random-effects models to account for variability in dosing (e.g., 200–800 IU/day) and outcome measures (e.g., MMSE vs. ADAS-Cog).

- Perform subgroup analyses stratified by baseline oxidative stress biomarkers (e.g., plasma 8-OHdG).

- Report I² statistics for heterogeneity and sensitivity analyses using Cochrane Review Manager .

Q. What computational strategies predict this compound’s membrane permeability in blood-brain barrier models?

- Methodological Answer :

- Combine molecular dynamics simulations (e.g., GROMACS) with in vitro parallel artificial membrane permeability assays (PAMPA).

- Validate predictions using Caco-2 cell monolayers and LC-MS/MS quantification .

Methodological Best Practices

- Data Contradiction Analysis : Use funnel plots to assess publication bias in preclinical studies .

- Ethical Reproducibility : Share raw datasets and code repositories per FAIR principles, citing Cambridge English guidelines for secondary data use .

- Statistical Rigor : Pre-register hypotheses and power calculations (α=0.05, β=0.2) to mitigate Type I/II errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.